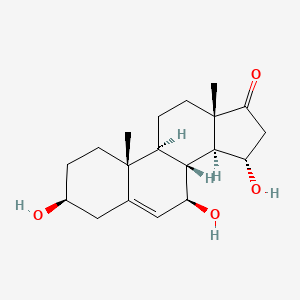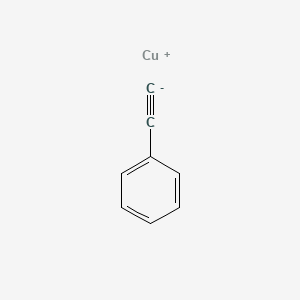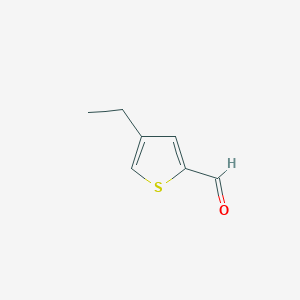
diethyl 2-aminobenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diethyl 2-aminobenzylphosphonate is an organophosphorus compound with the molecular formula C11H16NO3P It is a derivative of phosphonic acid and contains both an amino group and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
diethyl 2-aminobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aryl halide in the presence of a base. This reaction typically requires a palladium catalyst and can be accelerated using microwave irradiation . Another method involves the reaction of diaryliodonium salts with phosphites under visible-light illumination, which provides a variety of aryl phosphonates .
Industrial Production Methods
Industrial production of diethyl [(2-aminophenyl)methyl]phosphonate often involves large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
diethyl 2-aminobenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, such as the Arbuzov reaction, to form different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
diethyl 2-aminobenzylphosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl [(2-aminophenyl)methyl]phosphonate involves its interaction with specific molecular targets. For example, it can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it can interact with enzymes involved in metabolic pathways, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (aminomethyl)phosphonate: Similar in structure but with a different aryl group.
Diethyl (2-aminoethyl)phosphonate: Contains an ethyl group instead of a phenyl group.
Diethyl (4-aminophenyl)methylphosphonate: Similar structure but with the amino group in the para position.
Uniqueness
diethyl 2-aminobenzylphosphonate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
104167-26-2 |
|---|---|
Fórmula molecular |
C11H18NO3P |
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9,12H2,1-2H3 |
Clave InChI |
IXEYLKJSMYPNFF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC=CC=C1N)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B8750645.png)




![1,2,3,7,8,8a-Hexahydrocyclopenta[ij]isoquinoline](/img/structure/B8750666.png)


